Clearance Reduction: Pegaspargase Achieves 97% Lower Clearance Rate vs. Native E. coli Asparaginase
Pegaspargase demonstrates a 97% reduction in systemic clearance compared with native E. coli asparaginase at Day 8 post-administration in antibody-negative pediatric ALL patients [1]. Native E. coli asparaginase median clearance was 2941 mL/day/m² (range 1768–4994), while pegaspargase median clearance was 89 mL/day/m² (range 34–280). Among antibody-positive patients at Day 29, the clearance difference became even more pronounced: native E. coli clearance rose to 4379 mL/day/m² versus pegaspargase at 1162 mL/day/m², representing a 73% lower clearance even under immunogenic pressure [1].
| Evidence Dimension | Systemic clearance (CL) of asparaginase enzyme |
|---|---|
| Target Compound Data | Day 8 median CL = 89 mL/day/m² (range 34–280); Day 29 median CL = 137 mL/day/m² |
| Comparator Or Baseline | Native E. coli asparaginase: Day 8 median CL = 2941 mL/day/m² (range 1768–4994); Day 29 median CL = 4207 mL/day/m² |
| Quantified Difference | 97% lower clearance at Day 8 (89 vs. 2941 mL/day/m²); 97% lower clearance at Day 29 (137 vs. 4207 mL/day/m²) |
| Conditions | Pediatric ALL patients; population PK analysis from St. Jude Children's Research Hospital protocols; antibody-negative (Ab-) subgroup at Day 8 |
Why This Matters
Substantially reduced clearance directly enables the extended 14-day dosing interval, reducing injection burden and clinic visits while maintaining therapeutic asparagine depletion.
- [1] Panetta JC, Gajjar A, Hijiya N, et al. Comparison of native E. coli and PEG asparaginase pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia. Table 1. Clin Pharmacol Ther. 2009;86(6):651-658. PMC2831746. View Source
